molecular formula C18H18N2O2 B5457110 3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B5457110
M. Wt: 294.3 g/mol
InChI Key: IPNRKCAQFPNVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of a suitable quinazoline precursor with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinazoline derivatives.

Scientific Research Applications

3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

    4-aminoquinazoline: Known for its use in the development of kinase inhibitors for cancer treatment.

    2-methylquinazoline: Studied for its potential as an anti-inflammatory agent.

    6,7-dimethoxyquinazoline: Investigated for its neuroprotective effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-19-17(21)15-10-6-7-11-16(15)20(18(19)22)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRKCAQFPNVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322708
Record name 3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886155-70-0
Record name 3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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